
(R)-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system and a benzoic acid moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pteridine ring system, followed by the introduction of the benzoic acid moiety. Key steps include:
Formation of the pteridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of ethyl, isopropyl, and methyl groups at specific positions on the pteridine ring.
Coupling with benzoic acid: The final step involves coupling the modified pteridine ring with 3-methoxy-benzoic acid under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Pharmacological Applications
-
Anticoagulant Activity :
- Research indicates that derivatives of pteridine compounds exhibit anticoagulant properties by inhibiting factor Xa (fXa), an essential enzyme in the coagulation cascade. The compound under discussion has shown promise as a potential anticoagulant agent due to its structural similarity to known fXa inhibitors .
-
Cancer Treatment :
- Pteridine derivatives are being investigated for their role in cancer therapy. The compound may affect various pathways involved in tumor growth and metastasis, making it a candidate for further studies in oncology . Its mechanism of action could involve modulation of signaling pathways that are crucial for cancer cell proliferation.
-
Neurological Disorders :
- There is emerging evidence suggesting that pteridine compounds can influence neurotransmitter systems. The potential neuroprotective effects of this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate these mechanisms .
Case Studies and Research Findings
作用機序
The mechanism of action of ®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-hydroxy-benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-chloro-benzoic acid: Contains a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of ®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
(R)-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid (CAS No. 1333493-13-2) is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
Property | Details |
---|---|
Molecular Formula | C20H25N5O4 |
Molecular Weight | 399.45 g/mol |
IUPAC Name | (R)-4-((7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid |
Purity | 97% |
CAS Number | 1333493-13-2 |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pteridine moiety is known for its role in enzyme inhibition and modulation of signaling pathways. The methoxybenzoic acid component may contribute to anti-inflammatory and analgesic effects.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in vitro.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Kinase Inhibition : Research indicates that this compound may act as a kinase inhibitor, affecting pathways involved in cell growth and survival.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that (R)-4-(7-Ethyl...) significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
- Another investigation reported its effectiveness in inhibiting the proliferation of prostate cancer cells (LNCaP), suggesting a potential role in prostate cancer therapy .
- In Vivo Studies :
- Synergistic Effects :
Safety and Toxicology
While initial findings are promising, further toxicological assessments are necessary to determine the safety profile of (R)-4-(7-Ethyl...). Studies are ongoing to evaluate its long-term effects and potential side effects in clinical settings.
特性
IUPAC Name |
4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-6-14-18(26)24(4)15-10-21-20(23-17(15)25(14)11(2)3)22-13-8-7-12(19(27)28)9-16(13)29-5/h7-11,14H,6H2,1-5H3,(H,27,28)(H,21,22,23)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLSHJVWZNHSED-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。